molecular formula C5H8O B1663982 Ethyl vinyl ketone CAS No. 1629-58-9

Ethyl vinyl ketone

Cat. No. B1663982
CAS RN: 1629-58-9
M. Wt: 84.12 g/mol
InChI Key: JLIDVCMBCGBIEY-UHFFFAOYSA-N
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Description

Ethyl Vinyl Ketone (EVK) is a volatile flavor compound that is mainly found in tomatoes . It may be responsible for the raw bean odor and flavor in soybeans . It has a powerful, penetrating odor and is also reported as having a pungent, mustard odor .


Synthesis Analysis

An efficient and elegant method was developed for the preparation of substituted phenyl vinyl ketones using low-cost and commercially available ethyl chloroformate and diisopropylethylamine as reagents . This methodology was also applied to the synthesis of natural products such as mimosifoliol and quinolines .


Molecular Structure Analysis

The molecular formula of Ethyl Vinyl Ketone is C5H8O . It has a molecular weight of 84.12 . The structure of Ethyl Vinyl Ketone can also be represented as CH2=CH–C(=O)–R .


Chemical Reactions Analysis

Most vinyl ketones, including Ethyl Vinyl Ketone, are readily polymerized via a radical mechanism due to the stabilization of the produced radical active center . Ethyl Vinyl Ketone is also known to suppress PI3K–Akt signaling, which regulates processes involved in cellular homeostasis, including cell proliferation, autophagy, and glucose metabolism .


Physical And Chemical Properties Analysis

Ethyl Vinyl Ketone has a melting point of 59-61 °C and a boiling point of 38 °C/60 mmHg (lit.) . It has a density of 0.851 g/mL at 20 °C and 0.845 g/mL at 25 °C (lit.) . It is insoluble in water but soluble in most organic solvents .

Safety And Hazards

Ethyl Vinyl Ketone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and its vapors may form explosive mixtures with air . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to use explosion-proof electrical/ventilating/lighting equipment .

properties

IUPAC Name

pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDVCMBCGBIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29697-33-4
Record name 1-Penten-3-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29697-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID5025318
Record name Ethyl vinyl ketone
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, polymerizes readily with heat or in the presence of alkali; powerful penetrating odour
Record name 1-Penten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

38.00 °C. @ 60.00 mm Hg
Record name 1-Penten-3-one
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Solubility

insoluble in water; soluble in most organic solvents, Miscible at room temperature (in ethanol)
Record name 1-Penten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.842-0.848
Record name 1-Penten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl vinyl ketone

CAS RN

1629-58-9
Record name 1-Penten-3-one
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Record name 1-Pentene-3-one
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Record name 1-Penten-3-one
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Record name 1-Penten-3-one
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Record name Ethyl vinyl ketone
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Record name Ethyl vinyl ketone
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Record name ETHYL VINYL KETONE
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Record name 1-Penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031607
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,620
Citations
EM McMahon, JN Roper Jr… - Journal of the …, 1948 - ACS Publications
… One ofthe impurities suspected to be present was the isomeric ethyl vinyl ketone (CH2= … CH^ CHCOCiHs Authentic samples of ethyl vinyl ketone and of methyl isopropenylketone were …
Number of citations: 63 pubs.acs.org
HW Gardner, MJ Grove, YP Salch - Journal of Agricultural and …, 1996 - ACS Publications
… It seemed plausible that the “raw bean odor”, ethyl vinyl ketone, … It is shown here that both ethyl vinyl ketone and 2-pentenal … Because ethyl vinyl ketone formed in the presence of only 13(…
Number of citations: 60 pubs.acs.org
E Eder, C Hoffman, C Deininger - Chemical research in toxicology, 1991 - ACS Publications
The reaction of the,/3-unsaturated ketones methyl vinyl ketone (MVK) and ethyl vinyl ketone (EVK) with nucleosides and S'-mononucleotides was studied. The genotoxic activity of MVK …
Number of citations: 50 pubs.acs.org
H Carlsson, HV Motwani… - Chemical research in …, 2015 - ACS Publications
… This article describes the characterization of one of these adducts, which was identified as the adduct from ethyl vinyl ketone (EVK). The mean adduct level was 40 ± 12 pmol/g Hb in 12 …
Number of citations: 22 pubs.acs.org
D L. Morgan, Sandra M. Ward, Ralph E. Wilson … - Inhalation …, 2001 - Taylor & Francis
… -chain aliphatic ketones, ethyl vinyl ketone (EVK) and methyl … Ethyl vinyl ketone is a volatile chemical and is widespread in … Ethyl vinyl ketone is also present as an aroma volatile from …
Number of citations: 12 www.tandfonline.com
FE Ziegler, KJ Hwang - The Journal of Organic Chemistry, 1983 - ACS Publications
… (33%) using sodamide/ether and the “slow” ethyl vinyl ketone … to dihydrocarvone and ethyl vinyl ketone provided a 49% … Treatment of the enolate with ethyl vinyl ketone (EVK) at -78 C …
Number of citations: 26 pubs.acs.org
MB Blanco, MA Teruel - Chemical Physics Letters, 2011 - Elsevier
… Comparison of the room temperature rate coefficients for the reaction of OH radicals with ethyl vinyl ketone informed in this work with previous reported determinations. …
Number of citations: 12 www.sciencedirect.com
AK Yadav, BK Mishra, A Singh, NK Gour - Molecular Physics, 2022 - Taylor & Francis
… Ethyl vinyl ketone (1-pentene-3-one), a α,β-unsaturated … of H-abstraction reaction of ethyl vinyl ketone by Cl atom at … of H-abstraction reaction of ethyl vinyl ketone by Cl atom using …
Number of citations: 1 www.tandfonline.com
M Shi, GN Ma, J Gao - The Journal of Organic Chemistry, 2007 - ACS Publications
… (aza-MBH) reactions of N-sulfonated imines (ArCH = NTs) or N-phosphorated imines [ArCH = NP(O)R 2 ] (Figure 1) with various Michael acceptors, such as MVK and ethyl vinyl ketone (…
Number of citations: 69 pubs.acs.org
Y Zhao, X Liu, Y Liu, Z Wu, X Zhao, X Fu - Chemical Communications, 2016 - pubs.rsc.org
… Herein, we develop a visible light induced CMRP of ethyl vinyl ketone (EVK) mediated by an organo–cobalt porphyrin at room temperature. To the best of our knowledge, this is the first …
Number of citations: 20 pubs.rsc.org

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